

# Samotolisib caspase-11 GSDMD-NT pyroptosis measurement

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## Compound Focus: Samotolisib

CAS No.: 1386874-06-1

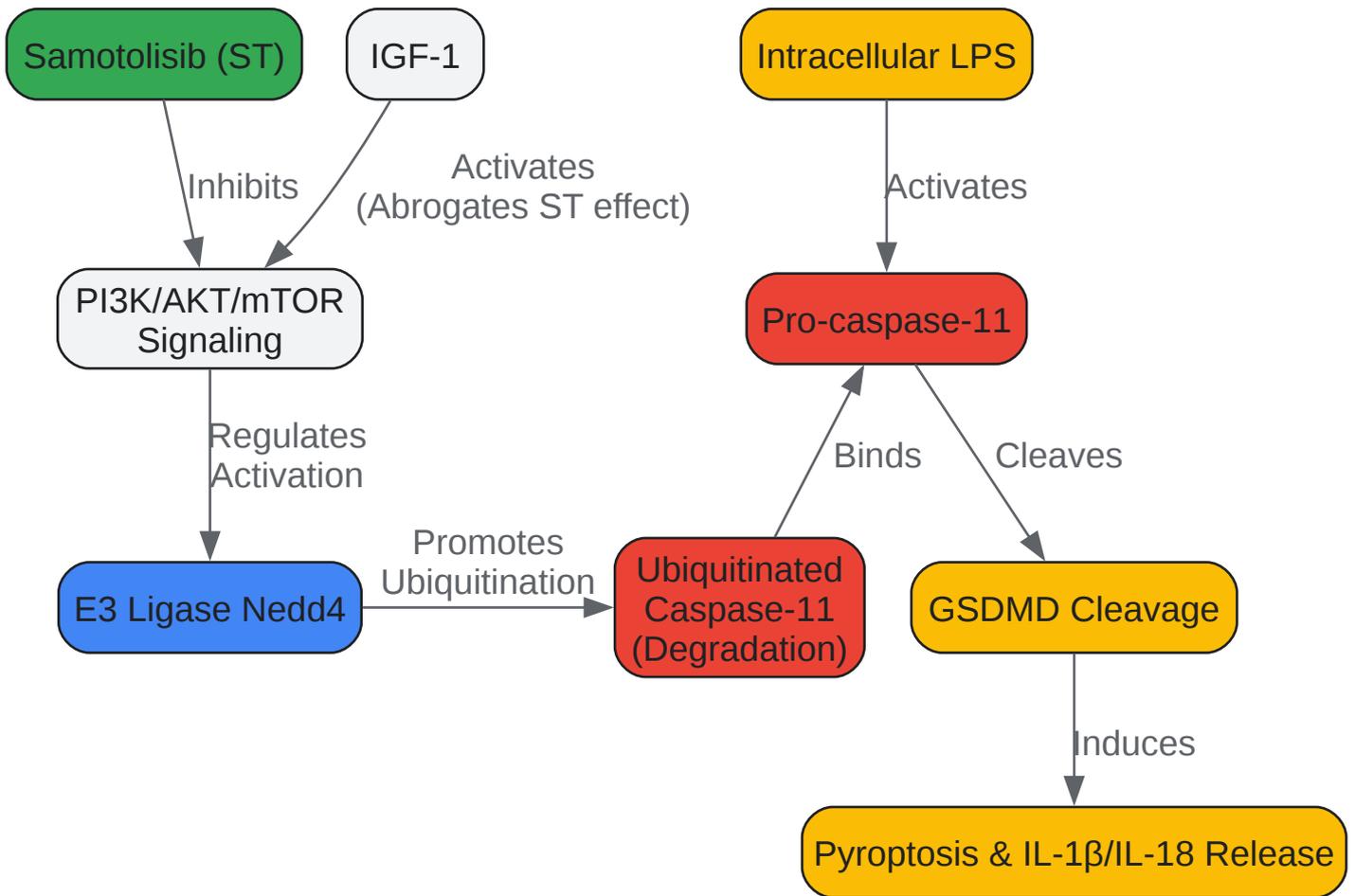
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## Samotolisib & Pyroptosis: Mechanism and Key Findings

**Samotolisib** (also known as ST) is a dual **PI3K and mTOR inhibitor**. It attenuates acute liver injury by inhibiting caspase-11-mediated non-canonical pyroptosis. Its mechanism involves the upregulation of the E3 ubiquitin ligase **Nedd4**, which promotes the ubiquitination and degradation of caspase-11, thereby suppressing the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis [1] [2] [3].

The following diagram illustrates the signaling pathway through which **Samotolisib** exerts its inhibitory effect on pyroptosis.



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## Key Experimental Data and Readouts

The table below summarizes the key experimental findings from the primary research on **Samotolisib** [1].

Experimental Model	Treatment Groups	Key Assays & Readouts	Observed Effects of Samotolisib (ST)
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| **In Vitro (RAW 264.7 cells)** | - LPS (cytosolic delivery)

- ST (dose-dependent)
- ST + IGF-1 | - **Western Blot**: Caspase-11 activation, GSDMD-NT generation, Nedd4 expression.
- **LDH Assay**: Plasma membrane permeability.
- **IL-1β/IL-18 ELISA**: Cytokine release. | - ↓ Cleaved caspase-11 (dose-dependent).

- ↓ GSDMD-NT fragments.
- ↓ LDH release.
- ↑ Nedd4 expression.
- IGF-1 co-treatment abrogated protective effects. | | **In Vivo (C57BL/6 mice)** | - Vehicle
- LPS (10 mg/kg)
- ST (5 mg/kg)
- ST (5 mg/kg) + LPS (10 mg/kg) | - **Survival Rate:** Monitoring over time.
- **Serum Biochemistry:** ALT/AST activity.
- **Liver Histology:** H&E staining, inflammatory infiltration.
- **Immunoblotting:** Liver tissue caspase-11 and GSDMD-NT. | - Improved survival rate.
- ↓ Serum ALT and AST levels.
- Reduced liver inflammation and damage.
- ↓ Caspase-11 activation and GSDMD-NT in liver tissue. |

## Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the research on **Samotolisib**.

### Cell-Based Model of Non-Canonical Pyroptosis

- **Cell Line:** RAW 264.7 murine macrophages (selected because they lack ASC expression, making them ideal for studying caspase-11-dependent, non-canonical pyroptosis without interference from the canonical NLRP3/caspase-1 pathway) [1] [4].
- **Cell Culture:** Maintain cells in DMEM supplemented with 10% FBS under standard conditions.
- **Pyroptosis Induction:** Transfer LPS directly into the cytoplasm to activate caspase-11. This is typically achieved by transfecting cells with **1 µg/mL of LPS** using a commercial transfection reagent (e.g., FuGENE-HD) or electroporation [1] [4].
- **Samotolisib Treatment:** Pre-treat cells with **Samotolisib** (e.g., at 10 µM) for 1-2 hours before LPS transfection. A dose-response curve (e.g., 1-20 µM) is recommended for validation.
- **Key Readouts:**
  - **LDH Release:** Use a commercial LDH assay kit to measure cytotoxicity 18-24 hours post-induction [1] [5].
  - **Western Blot:** Analyze cell lysates for cleaved caspase-11, GSDMD-NT, and Nedd4.
  - **ELISA:** Measure IL-1β and IL-18 levels in the cell culture supernatant.

### In Vivo Model of LPS-Induced Acute Liver Injury

- **Animals:** 6-8 week-old male C57BL/6 mice.
- **Model Establishment:** Induce acute liver injury by intraperitoneal injection of a high dose of **LPS (10 mg/kg)** [1].
- **Drug Administration:** Administer **Samotolisib** (e.g., **5 mg/kg**) via intraperitoneal injection as a pre-treatment 1 hour before LPS challenge.
- **Sample Collection:** Collect blood and liver tissue 16-24 hours post-LPS injection.
- **Key Assessments:**
  - **Serum ALT/AST:** Measure activity using standard clinical chemistry analyzers as markers of hepatocyte damage [1] [6].
  - **Liver Histopathology:** Fix liver sections in formalin, embed in paraffin, and perform H&E staining to assess inflammatory cell infiltration and tissue damage.
  - **Immunoblotting:** Homogenize liver tissue to analyze protein levels of caspase-11, GSDMD-NT, and Nedd4.

## Assessing Caspase-11 Ubiquitination

- **Immunoprecipitation (IP):** To confirm the interaction between Nedd4 and caspase-11, perform IP on cell lysates from treated RAW 264.7 cells using an anti-caspase-11 antibody [1] [3].
- **Western Blot Analysis:** Probe the immunoprecipitated complexes with an **anti-ubiquitin antibody** to detect ubiquitinated caspase-11 species. A corresponding increase in Nedd4 binding should be observed with **Samotolisib** treatment.

## Critical Considerations for Experimental Design

- **Confirming the Pathway:** To conclusively link **Samotolisib**'s effect to the Nedd4-caspase-11 axis, include experiments with **Nedd4 knockdown** (e.g., siRNA) or use a specific Nedd4 inhibitor. The protection offered by ST should be diminished if Nedd4 function is compromised [1].
- **Control for PI3K/mTOR Pathway:** The study used **IGF-1** to activate the PI3K/AKT pathway. Co-treatment with IGF-1 abrogated the effects of ST, confirming that its action is indeed mediated through the PI3K/AKT/mTOR/Nedd4 signaling axis [1]. Including this control is crucial for mechanistic validation.
- **Lactylation Cross-Talk:** Be aware that **Nedd4 can be modified by lactylation**, which inhibits its interaction with caspase-11 and promotes pyroptosis [3]. In disease models with high lactate levels (e.g., sepsis, drug-induced injury), this could be a confounding factor.

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To cite this document: Smolecule. [Samotolisib caspase-11 GSDMD-NT pyroptosis measurement]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548537#samotolisib-caspase-11-gsdmd-nt-pyroptosis-measurement>]

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